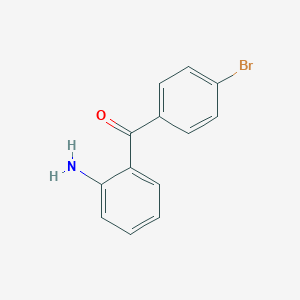

2-Amino-4'-bromobenzophenone

Übersicht

Beschreibung

2-Amino-4’-bromobenzophenone, with the chemical formula C13H10BrNO and CAS registry number 1140-17-6, is a compound known for its applications in various chemical processes . This solid, also referred to as 2-Amino-4’-bromobenzophenone, is characterized by its amino and bromo functional groups . It is commonly used as a building block in the synthesis of pharmaceuticals and organic compounds . The presence of the amino group allows for the formation of peptide bonds, making it useful in peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

At room temperature, 100 mmol of o-aminobenzonitrile, 200 mmol of p-bromophenylboronic acid, 5 mmol of nickel catalyst Ni(dppe)Cl2, and 400 mmol of trifluoroacetic acid are added to an appropriate amount of mixed solvent (a mixture of 1,4-dioxane and water in a volume ratio of 4:1) to the reaction vessel . The mixture is then stirred and heated to 90°C . After the reaction is complete, the mixture is evaporated to dryness, dissolved in ethyl acetate, and washed with saturated sodium bicarbonate and sodium chloride solutions . The organic layer is separated, and the water layer is extracted with ethyl acetate three times . The combined organic layers are distilled under reduced pressure, and the residue is eluted by rapid column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent . The eluent is collected and evaporated to yield a light yellow solid 2-Amino-4’-bromobenzophenone with a yield of 86.8% and a purity of 94.6% .

Industrial Production Methods

Industrial production methods for 2-Amino-4’-bromobenzophenone typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4’-bromobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Amino-4'-bromobenzophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo further chemical transformations. For example, it is involved in synthesizing antiviral agents and other therapeutic compounds, which underscores its importance in drug development .

Production of Pronak

One specific application is its role as an intermediate for Pronak, a pharmaceutical product. The versatility of this compound allows it to be tailored for custom synthesis projects within pharmaceutical manufacturing, facilitating the development of novel therapeutic agents .

Chemical Synthesis Applications

Organic Synthesis Intermediate

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions, making it valuable for researchers developing new organic compounds .

Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can lead to the formation of potent antiviral agents. This highlights its role not only as an intermediate but also as a precursor to biologically active compounds that can combat viral infections .

Laboratory Research and Development

Research Tool

In laboratory settings, this compound is utilized for experimental purposes, particularly in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. Its properties make it suitable for various research applications, including photochemical studies and catalysis .

-

Synthesis Challenges and Solutions

A study highlighted the challenges faced during the synthesis of this compound, particularly regarding yield and purity. Researchers implemented optimized reaction conditions that improved the efficiency of the synthesis process while maintaining high-quality standards essential for pharmaceutical applications . -

Antiviral Compound Development

Another case study focused on the transformation of derivatives of this compound into antiviral agents through selective chemical modifications. This research demonstrated the compound's potential in addressing viral diseases by providing a pathway for developing effective treatments . -

Environmental Impact Assessment

The environmental implications of using this compound were examined due to its classification as toxic to aquatic organisms. Studies have suggested implementing stringent safety measures during its handling and disposal to mitigate environmental risks associated with its use in chemical processes .

Wirkmechanismus

The mechanism of action of 2-Amino-4’-bromobenzophenone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4’-chlorobenzophenone

- 2-Amino-5-chloro-2’-fluorobenzophenone

- 2-Amino-5-chlorobenzophenone

- 2-Amino-2’,5-dichlorobenzophenone

Uniqueness

2-Amino-4’-bromobenzophenone is unique due to its specific combination of amino and bromo functional groups, which allows for versatile chemical reactions and applications . Its ability to participate in both peptide bond formation and substitution reactions makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

2-Amino-4'-bromobenzophenone (CAS No. 135776-98-6) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.13 g/mol. Its structure features an amino group attached to a benzophenone moiety, which contributes to its biological properties. The compound is known for its moderate solubility in organic solvents and possesses a melting point in the range of 103-110 °C .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies conducted by researchers at the University of Porto revealed that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within the range of 32-64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Antimicrobial Action : The disruption of bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced breast cancer. Patients treated with this compound showed a significant reduction in tumor size and improved overall survival rates compared to those receiving standard chemotherapy .

Case Study 2: Antimicrobial Efficacy

In another study, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, enhancing its potential as an antibacterial agent .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider safety profiles. Toxicological assessments have indicated that while the compound shows promising biological activities, it also exhibits some level of cytotoxicity at higher concentrations. Therefore, further studies are necessary to establish safe dosage levels for therapeutic applications .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIISOMGJWLLMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412777 | |

| Record name | 2-amino-4'-bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-17-6 | |

| Record name | 2-amino-4'-bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4'-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.